sodium;prop-1-ene

Description

For instance:

- Sodium prop-2-ene-1-sulfonate (CAS 2495-39-8) is a sodium salt of allylsulfonic acid, with the molecular formula $ \text{C}3\text{H}5\text{NaO}_3\text{S} $ and applications in polymer modification and surfactants.

- Prop-1-ene itself (CAS 676-63-1) is an alkene ($ \text{C}3\text{H}6 $) used in polymer synthesis and chemical intermediates.

This article focuses on sodium-containing derivatives of prop-1-ene and their structural analogs, emphasizing their physicochemical properties, applications, and comparative advantages.

Properties

CAS No. |

2521-40-6 |

|---|---|

Molecular Formula |

C3H5Na |

Molecular Weight |

64.06 g/mol |

IUPAC Name |

sodium;prop-1-ene |

InChI |

InChI=1S/C3H5.Na/c1-3-2;/h3H,1-2H2;/q-1;+1 |

InChI Key |

DGTOAFBVEDTEBA-UHFFFAOYSA-N |

Canonical SMILES |

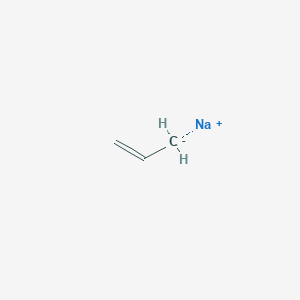

[CH2-]C=C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium prop-1-ene can be synthesized through several methods. One common approach involves the halogenation of prop-1-ene-1,3-sultone to obtain a 3-halogenated intermediate. This intermediate is then subjected to an exchange reaction in the presence of a phase-transfer catalyst to yield sodium prop-1-ene . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure high purity and yield.

Industrial Production Methods

In industrial settings, sodium prop-1-ene is produced using large-scale chemical reactors. The process involves the continuous halogenation of prop-1-ene-1,3-sultone followed by phase-transfer catalysis. The industrial production methods are designed to optimize safety, cost-efficiency, and scalability, ensuring a consistent supply of high-purity sodium prop-1-ene for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium prop-1-ene undergoes several types of chemical reactions, including:

Oxidation: Sodium prop-1-ene can be oxidized to form various oxygenated products.

Reduction: Reduction reactions can convert sodium prop-1-ene into saturated compounds.

Substitution: The sodium atom can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include alcohols, alkanes, and various substituted alkenes. These products have significant industrial and research applications, making sodium prop-1-ene a valuable compound in organic chemistry .

Scientific Research Applications

Sodium prop-1-ene has several scientific research applications, including:

Energy Storage: It is used as an electrolyte additive in sodium-ion batteries to improve cyclability and performance.

Organic Synthesis: Sodium prop-1-ene serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of advanced materials with unique properties, such as high conductivity and stability.

Mechanism of Action

The mechanism by which sodium prop-1-ene exerts its effects involves the interaction of the sodium atom with various molecular targets. In sodium-ion batteries, for example, sodium prop-1-ene helps form a stable solid electrolyte interphase (SEI) layer, which enhances battery performance and longevity . The molecular pathways involved include the stabilization of the SEI layer and the prevention of unwanted side reactions .

Comparison with Similar Compounds

Sodium Sulfonate Derivatives of Propene

Sodium salts of sulfonated propene isomers are critical in industrial and polymer chemistry. Key examples include:

Table 1: Sodium Sulfonate Derivatives

Key Findings :

- Sodium prop-2-ene-1-sulfonate is widely used in polymer composites to enhance ionic conductivity and thermal stability.

- Sodium 2-propyne-1-sulfonate (a propyne derivative) exhibits higher reactivity due to the triple bond, making it suitable for click chemistry applications.

Organosulfur Compounds Derived from Prop-1-ene

Prop-1-ene derivatives with sulfur functionalities are prominent in food preservation and pharmaceuticals:

Table 2: Organosulfur Compounds

Key Findings :

- Diallyl trisulfide constitutes 28.18% of garlic essential oil and demonstrates potent antimicrobial activity against Staphylococcus aureus.

- These compounds are heat-labile and require encapsulation for sustained release in food packaging.

Polymeric Forms of Prop-1-ene

Poly(prop-1-ene) blends exhibit unique mechanical and thermal properties:

Table 3: Polymer Composites Involving Prop-1-ene

| Polymer Composite | Relative Density | Thermal Conductivity (W/m·K) |

|---|---|---|

| Poly(prop-1-ene)/polystyrene | 0.25 | 0 |

| Poly(prop-1-ene)/PMMA | 0.84 | 4 |

| Poly(lactic acid)/chitin | 0.017 | 11 |

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.